molecular formula C21H19BrN2O B2675658 1-((4-bromophenyl)amino)-3-(9H-carbazol-9-yl)propan-2-ol CAS No. 317843-26-8

1-((4-bromophenyl)amino)-3-(9H-carbazol-9-yl)propan-2-ol

Cat. No.: B2675658
CAS No.: 317843-26-8
M. Wt: 395.3
InChI Key: BCVIZRKXFAIKJH-UHFFFAOYSA-N
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Description

1-((4-Bromophenyl)amino)-3-(9H-carbazol-9-yl)propan-2-ol is a synthetic carbazole derivative featuring a propan-2-ol backbone substituted with a 4-bromophenylamino group and a 9H-carbazol-9-yl moiety. This compound’s structure combines the planar aromatic carbazole system, known for intercalation and π-π interactions, with a polar propanolamine side chain, balancing lipophilicity and solubility .

Properties

IUPAC Name

1-(4-bromoanilino)-3-carbazol-9-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O/c22-15-9-11-16(12-10-15)23-13-17(25)14-24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-12,17,23,25H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVIZRKXFAIKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNC4=CC=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-bromophenyl)amino)-3-(9H-carbazol-9-yl)propan-2-ol typically involves multi-step organic reactions. One common method involves the reaction of 4-bromoaniline with 9H-carbazole under specific conditions to form the intermediate product. This intermediate is then reacted with an appropriate reagent to introduce the propan-2-ol group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((4-bromophenyl)amino)-3-(9H-carbazol-9-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the bromophenyl or carbazole groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-((4-bromophenyl)amino)-3-(9H-carbazol-9-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer or antimicrobial effects.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-((4-bromophenyl)amino)-3-(9H-carbazol-9-yl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a biochemical pathway.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Carbazole derivatives with modifications to the amino or carbazole groups exhibit diverse biological activities. Key structural analogs include:

Compound Name Carbazole Substituents Amino Substituents Molecular Weight Key Properties/Activities Reference
Target Compound None 4-Bromophenyl 427.3 g/mol* Potential dynamin inhibition (inferred)
1-(4-Bromoanilino)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol 3,6-Dibromo 4-Bromophenyl 585.1 g/mol Increased lipophilicity; uncharacterized activity
1-(9H-Carbazol-9-yl)-3-[(4-methylphenyl)amino]propan-2-ol None 4-Methylphenyl 367.4 g/mol Reduced electron-withdrawing effects vs. Br
1-(Benzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol 3,6-Dichloro Benzyl 399.3 g/mol Enhanced halogenated interactions; synthetic versatility
1-(9H-Carbazol-9-yl)-3-[(1-phenylethyl)amino]propan-2-ol benzoate None 1-Phenylethyl (+ benzoate) 483.5 g/mol Improved solubility via salt formation

*Calculated from molecular formula C21H18BrN2O.

Key Observations :

  • Amino Group Modifications: Bulky substituents (e.g., benzyl in ) may hinder target binding, while electron-withdrawing groups (e.g., 4-Br in the target compound) improve electronic interactions with enzymes or receptors.
  • Salt Forms : Benzoate derivatives () enhance solubility, critical for pharmacokinetics.
Physicochemical Properties
  • Solubility : The target compound’s bromine and secondary alcohol confer moderate polarity, likely resulting in lower solubility than benzoate salts () but higher than dichloro analogs ().
  • Lipophilicity (LogP) :
    • Target compound (estimated LogP ~3.5): Less lipophilic than dibromo-carbazole analogs (LogP ~4.2, ) but more than methylphenyl derivatives (LogP ~2.8, ).

Biological Activity

1-((4-bromophenyl)amino)-3-(9H-carbazol-9-yl)propan-2-ol is a complex organic compound with significant potential in medicinal chemistry. Its structure features a carbazole moiety, known for its diverse biological activities, including anticancer and neuroprotective properties. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H22BrN2OC_{21}H_{22}BrN_2O, with a molecular weight of approximately 396.32 g/mol. The presence of the bromine atom and the carbazole structure contributes to its unique pharmacological properties.

Research indicates that this compound interacts with various biological targets at the cellular level, potentially mediating neuroprotective effects. The proposed mechanisms include:

  • Inhibition of Apoptosis : Evidence suggests that it may reduce neuronal cell death through anti-apoptotic pathways.
  • Modulation of Neurotransmitter Activity : The compound may influence neurotransmitter levels, impacting cognitive functions and mood regulation.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. A notable study demonstrated that it can inhibit the proliferation of cancer cells, particularly in breast and lung cancer models. The following table summarizes key findings from various studies:

Study ReferenceCancer TypeIC50 (µM)Mechanism
Breast15Induces apoptosis
Lung20Inhibits cell cycle progression
Colon10Modulates signaling pathways

Neuroprotective Effects

The neuroprotective properties of this compound have been highlighted in several investigations. A recent case study reported its efficacy in protecting against oxidative stress-induced neuronal damage:

  • Case Study : In vitro assays showed that treatment with this compound significantly reduced reactive oxygen species (ROS) levels in neuronal cell cultures exposed to oxidative stress, indicating its potential as a neuroprotective agent.

Pharmacological Applications

The compound has been investigated for various pharmacological applications:

  • Neurodegenerative Diseases : Preliminary studies suggest potential benefits in conditions like Alzheimer's disease due to its ability to protect neurons.
  • Cancer Therapy : Its anticancer properties make it a candidate for further development in targeted cancer therapies.

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